3,4-Dimethylbenzamide

Vue d'ensemble

Description

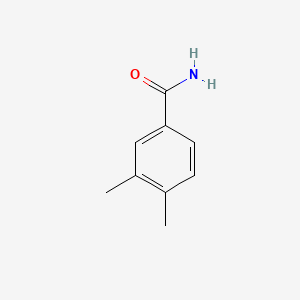

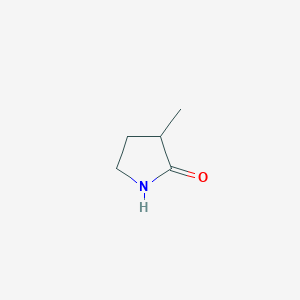

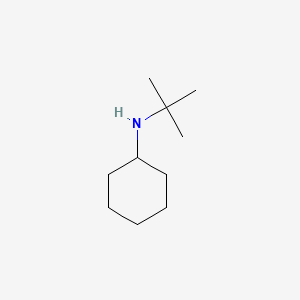

3,4-Dimethylbenzamide is an organic compound with the chemical formula C9H11NO. It appears as a white crystalline solid with a faint odor. The structure consists of a benzene ring with two methyl groups attached to the 3rd and 4th carbon atoms, and an amide functional group attached to the benzene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzamide can be synthesized through several methods:

Amidation of 3,4-Dimethylbenzoic Acid: This method involves the reaction of 3,4-dimethylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Oxidative Coupling: This method uses copper-based metal-organic frameworks to promote the oxidative coupling of 3,4-dimethylbenzaldehyde with an amine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the amidation of 3,4-dimethylbenzoic acid due to its simplicity and high yield. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal conditions for the reaction .

Analyse Des Réactions Chimiques

3,4-Dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under heating.

Major Products Formed:

Oxidation: 3,4-Dimethylbenzoic acid.

Reduction: 3,4-Dimethylaniline.

Substitution: Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

3,4-Dimethylbenzamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of certain proteins by interfering with the function of enzymes involved in protein synthesis. This leads to growth inhibition in target organisms, such as bacteria or weeds . The exact molecular pathways and targets can vary depending on the specific application and organism being studied.

Comparaison Avec Des Composés Similaires

3,4-Dimethylbenzamide can be compared with other similar compounds such as:

3,4-Dimethylbenzoic Acid: Both compounds share the same benzene ring with methyl groups at the 3rd and 4th positions, but differ in their functional groups (amide vs. carboxylic acid).

3,4-Dimethylaniline: This compound has an amine group instead of an amide group, leading to different chemical reactivity and applications.

N,N-Dimethylbenzamide: Similar in structure but with two methyl groups attached to the nitrogen atom of the amide group, affecting its chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring and the presence of an amide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Propriétés

IUPAC Name |

3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGCXEIJXKQPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274714 | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-33-6 | |

| Record name | 3,4-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RMM93929W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 3,4-Dimethylbenzamide in natural sources?

A: The identification of this compound in a marine Streptomyces sp. strain SM2.4 [] is significant for several reasons. Firstly, it highlights the vast and largely unexplored chemical diversity of marine microorganisms as potential sources of novel bioactive compounds. Secondly, while this compound itself might not possess potent antimicrobial activity, its presence in conjunction with other identified compounds like 2-(bromomethyl)-2-(2-methylphenyl)-1,3-dioxolane suggests a possible synergistic effect contributing to the overall antimicrobial activity observed in the crude extract. This finding paves the way for further research into understanding the individual and combined roles of these compounds, potentially leading to the development of new antimicrobial agents.

Q2: Are there any spectroscopic studies available on this compound?

A: Yes, a study focusing on the vibrational spectra and theoretical calculations of this compound has been conducted []. Although the abstract doesn't delve into specific details, it suggests that the research likely explored the compound's structural characteristics using techniques like infrared and Raman spectroscopy. These techniques provide insights into the molecule's vibrational modes, which are directly related to its structure and chemical bonds. Access to the full paper would reveal the specific findings regarding the spectroscopic characterization of this compound.

Q3: Has this compound been investigated for its potential toxicity?

A: Yes, one study investigated the toxicological evaluation and metabolism of this compound specifically when incorporated into a more complex structure, (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide []. This research likely focused on understanding how the compound is processed within a living organism, examining its absorption, distribution, metabolism, and excretion (ADME) profile. While specific details about the toxicity findings aren't available within the abstract, the fact that this research was undertaken suggests a growing interest in exploring the safety and potential implications of using this compound derivatives, particularly in the context of food flavoring agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)